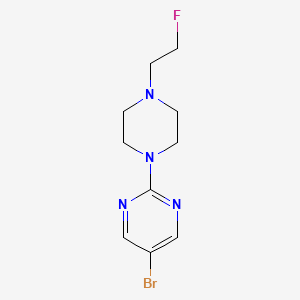

5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrFN4/c11-9-7-13-10(14-8-9)16-5-3-15(2-1-12)4-6-16/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOMMTWSCXLXQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and 2-fluoroethylamine.

Formation of Piperazine Derivative: The 2-fluoroethylamine is reacted with piperazine to form 1-(2-fluoroethyl)piperazine.

Nucleophilic Substitution: The 1-(2-fluoroethyl)piperazine is then reacted with 5-bromopyrimidine under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom at the 5-position of the pyrimidine ring can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperazine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology:

Biological Probes: It can be used as a probe to study biological processes, particularly those involving pyrimidine and piperazine derivatives.

Medicine:

Drug Development: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in the development of drugs targeting specific biological pathways.

Industry:

Chemical Manufacturing: It is used in the production of various chemicals and materials, particularly those requiring specific functional groups.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key Observations

Substituent Effects on Physicochemical Properties: The 2-fluoroethyl group in the target compound introduces both fluorine’s electronegativity and the ethyl chain’s hydrophobicity, likely enhancing membrane permeability compared to unsubstituted piperazine derivatives (e.g., 3e) . Azetidine analogs (e.g., 3,3-difluoroazetidine) offer conformational rigidity, which may improve target binding specificity but reduce synthetic accessibility .

Synthetic Methodologies :

- Piperazine coupling reactions (e.g., 3e, 3f) typically employ nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., 235, synthesized with Pd₂(dba)₃/JohnPhos) .

- Fluorinated substituents (e.g., 2-fluoroethyl, trifluoromethoxy) often require specialized reagents (e.g., fluoroethyl halides) or protective group strategies .

Yield and Purification: Ethyl acetate-substituted derivatives (3f) achieve higher yields (92%) than unsubstituted analogs (3e, 68%), suggesting steric or electronic benefits during synthesis . Phenoxy-substituted compounds (22c) are synthesized in 79% yield via Ullman-type coupling, indicating robustness for aromatic substitutions .

Biological Activity

5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a pyrimidine ring substituted with a bromine atom at the 5-position and a piperazine ring at the 2-position, which is further substituted with a 2-fluoroethyl group. This structural configuration is believed to enhance its lipophilicity and biological interactions.

The biological activity of this compound is primarily linked to its potential as an inhibitor of butyrylcholinesterase (BuChE). This enzyme plays a crucial role in cholinergic signaling by hydrolyzing the neurotransmitter acetylcholine. By inhibiting BuChE, this compound may increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic transmission, which could be beneficial in treating conditions like Alzheimer's disease.

Target of Action

- Butyrylcholinesterase (BuChE) : Inhibition may lead to increased acetylcholine availability.

Mode of Action

The compound likely interacts with its target through non-covalent interactions such as hydrogen bonding and π-π stacking, similar to other pyrimidine derivatives.

The synthesis of this compound typically involves:

- Starting Materials : 5-bromopyrimidine and 2-fluoroethylamine.

- Formation of Piperazine Derivative : Reaction of 2-fluoroethylamine with piperazine to form 1-(2-fluoroethyl)piperazine.

- Nucleophilic Substitution : The piperazine derivative is then reacted with 5-bromopyrimidine under nucleophilic substitution conditions.

Biological Activity Studies

Research has indicated various biological activities associated with compounds structurally similar to this compound:

| Activity | IC50 Value | Reference |

|---|---|---|

| BuChE Inhibition | Not specified | |

| Antifibrotic Effects | IC50 = 45.69 μM | |

| Antibacterial Activity | MIC = 0.25 µg/mL |

These studies suggest that the compound may possess significant pharmacological properties, including antifibrotic and antibacterial activities.

Case Studies

- Antifibrotic Activity : A study evaluated the effects of pyrimidine derivatives on collagen synthesis, demonstrating that certain derivatives inhibited collagen expression effectively, indicating potential for treating fibrotic diseases .

- Antibacterial Evaluation : Another study focused on novel derivatives containing pyrimidine and piperazine moieties, revealing strong antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with some compounds showing enhanced biofilm inhibition capabilities .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine, and how can purity be ensured?

- Methodological Answer :

- Step 1 : Utilize nucleophilic aromatic substitution to introduce the piperazine moiety at the pyrimidine ring. Ensure anhydrous conditions to prevent side reactions.

- Step 2 : Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to remove unreacted starting materials.

- Step 3 : Confirm final purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. For trace impurities, employ mass spectrometry (ESI-MS) .

- Note : Pharmacopeial guidelines recommend residual solvent analysis via GC-MS, particularly for fluorinated intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C-Br stretching at ~650 cm⁻¹, C-F vibrations at ~1100 cm⁻¹). Compare with reference spectra of 5-bromopyrimidine derivatives .

- X-Ray Crystallography : Resolve bond angles (e.g., C-Br bond length ~1.89 Å) and torsional conformations (e.g., piperazine ring puckering) using single-crystal data. Refinement with R-factors < 0.05 ensures accuracy .

- Validation : Cross-validate NMR chemical shifts (e.g., pyrimidine protons at δ 8.5–9.0 ppm) with computational predictions (DFT calculations).

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

- Methodological Answer :

- Step 1 : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and predict regioselectivity during substitution reactions.

- Step 2 : Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to identify low-energy pathways and bypass kinetic traps .

- Step 3 : Integrate machine learning (ML) to analyze experimental datasets, prioritizing reaction conditions (e.g., solvent polarity, temperature) that maximize yield.

Q. What factors should be considered when scaling up synthesis in reactor design?

- Methodological Answer :

- Mass Transfer : Optimize agitator speed and baffle design to ensure homogeneity, especially for biphasic reactions involving fluorinated solvents.

- Thermal Control : Use jacketed reactors with PID-controlled cooling to manage exothermic reactions (e.g., piperazine alkylation).

- Safety : Implement in-line FTIR monitoring to detect hazardous intermediates (e.g., bromine gas) in real time. Refer to CRDC guidelines for reactor safety protocols .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Case Example : If NMR suggests a planar piperazine ring but X-ray data shows puckering, perform variable-temperature NMR to assess dynamic effects.

- Density Functional Theory (DFT) : Compare computed vibrational spectra (IR) with experimental data to identify discrepancies in molecular geometry .

- Statistical Analysis : Apply multivariate regression to quantify uncertainties in crystallographic refinement (e.g., thermal displacement parameters) .

Q. Can AI-driven simulation tools enhance process optimization for this compound?

- Methodological Answer :

- COMSOL Multiphysics : Model fluid dynamics in continuous-flow reactors to minimize residence time distribution (RTD) for fluorinated intermediates.

- AI Integration : Train neural networks on historical reaction data to predict optimal catalyst loading (e.g., Pd/C for Suzuki couplings) and reduce trial-and-error experimentation.

- Autonomous Labs : Implement closed-loop systems where AI adjusts parameters (e.g., pH, pressure) in real time based on inline analytics (e.g., Raman spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.